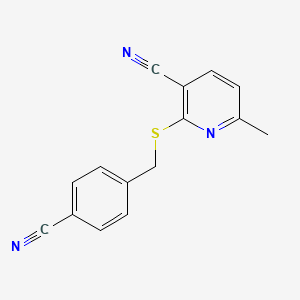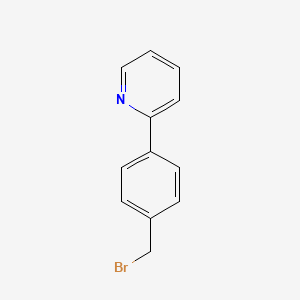
3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a chlorine atom at the second position and a methyl group at the seventh position, along with a propanenitrile group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination and Methylation: The quinoline ring is then chlorinated at the second position using thionyl chloride or phosphorus pentachloride. Methylation at the seventh position can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Propanenitrile Group: The final step involves the introduction of the propanenitrile group at the third position. This can be done through a nucleophilic substitution reaction using a suitable nitrile reagent such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atom at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting infectious diseases and cancer.
Biological Studies: It serves as a probe in biological studies to investigate the mechanism of action of quinoline-based drugs.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.
Chemical Biology: It is used in chemical biology to study the interactions of quinoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. In medicinal chemistry, it is often designed to inhibit specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Morpholinoquinolin-3-yl)propanenitrile: This compound has a morpholino group instead of a chlorine atom and exhibits different biological activities.
3-(2-Chloroquinolin-3-yl)propanenitrile: Lacks the methyl group at the seventh position, which can influence its chemical reactivity and biological properties.
3-(2-Chloro-7-methylquinolin-3-yl)acrylonitrile: Contains an acrylonitrile group instead of a propanenitrile group, affecting its chemical behavior and applications.
Uniqueness
3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups, along with the propanenitrile moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-chloro-7-methylquinolin-3-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c1-9-4-5-10-8-11(3-2-6-15)13(14)16-12(10)7-9/h4-5,7-8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJJHBCFKKUGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)CCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-fluorophenyl)-4-[6-(dimethylamino)pyridazin-4-yl]piperazine-1-carboxamide](/img/structure/B2918349.png)
![N-(2-Methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2918351.png)
![(4Ar,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,7,7a-hexahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B2918353.png)

![(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2918356.png)


![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2918361.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2918362.png)
![1,2-dimethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B2918363.png)

![N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B2918367.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2918370.png)

